1-benzyl-4-methoxy-1H-pyrazole
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Overview
Description
1-Benzyl-4-methoxy-1H-pyrazole is a heterocyclic compound with the molecular formula C11H12N2O It features a pyrazole ring substituted with a benzyl group at the 1-position and a methoxy group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Benzyl-4-methoxy-1H-pyrazole can be synthesized through several methods. One common approach involves the cyclization of appropriate hydrazones with carbonyl compounds. For instance, the reaction of benzylhydrazine with 4-methoxyacetophenone under acidic conditions can yield the desired pyrazole . Another method involves the [3+2] cycloaddition of N-isocyanoiminotriphenylphosphorane with terminal alkynes .
Industrial Production Methods: Industrial production of this compound typically involves scalable synthetic routes that ensure high yield and purity. These methods often employ catalytic processes and optimized reaction conditions to facilitate large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl-4-methoxy-1H-pyrazole undergoes various chemical reactions, including:
Substitution: Electrophilic substitution reactions can occur at the benzyl or methoxy groups, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nitrating agents.
Major Products:
Oxidation: Carbonyl or carboxyl derivatives.
Reduction: Pyrazoline derivatives.
Substitution: Halogenated or nitrated pyrazoles.
Scientific Research Applications
1-Benzyl-4-methoxy-1H-pyrazole has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 1-benzyl-4-methoxy-1H-pyrazole involves its interaction with molecular targets such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the target. For example, it may inhibit enzyme activity by binding to the active site, thereby blocking substrate access . The specific pathways involved depend on the biological context and the nature of the target .
Comparison with Similar Compounds
1-Benzylpyrazole-4-boronic acid pinacol ester: This compound shares the benzylpyrazole core but differs in the presence of a boronic acid ester group.
Quinolinyl-pyrazoles: These compounds feature a quinoline ring fused to the pyrazole, offering distinct pharmacological properties.
Uniqueness: 1-Benzyl-4-methoxy-1H-pyrazole is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The methoxy group at the 4-position can influence the compound’s electronic properties and its interaction with biological targets .
Properties
CAS No. |
1218994-43-4 |
---|---|
Molecular Formula |
C11H12N2O |
Molecular Weight |
188.2 |
Purity |
95 |
Origin of Product |
United States |
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